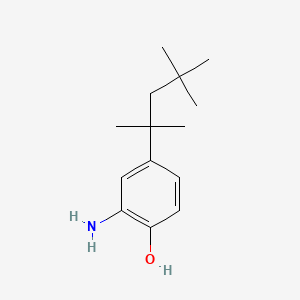

2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Description

Propriétés

IUPAC Name |

2-amino-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-13(2,3)9-14(4,5)10-6-7-12(16)11(15)8-10/h6-8,16H,9,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESJCRMQEYZHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064103 | |

| Record name | Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6073-20-7 | |

| Record name | 2-Amino-4-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6073-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006073207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Alkylation of 4-Aminophenol Derivatives

A common starting point for synthesizing 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol is 4-aminophenol, which undergoes selective alkylation at the para position relative to the hydroxyl group.

-

- Protection of the amino group (e.g., Boc protection) to prevent side reactions during alkylation.

- Alkylation using an appropriate alkylating agent bearing the 2,4,4-trimethylpentan-2-yl moiety.

- Deprotection of the amino group to yield the target compound.

-

- In a multi-step synthesis, 4-aminophenol was first converted to its Boc-protected derivative.

- This intermediate was then alkylated with benzyl propiolate to introduce the alkyl substituent.

- Subsequent reduction and deprotection steps yielded the free amine and phenol functionalities with the bulky alkyl substituent attached.

Palladium-Catalyzed C–H Functionalization Approaches

Recent advances in palladium-catalyzed C(sp^3)–H activation provide an efficient route to functionalize aliphatic amines and amino acid derivatives, which can be adapted for synthesizing complex amino phenol derivatives.

-

- Use of palladium acetate as a catalyst with ligands such as L8.

- Silver carbonate and sodium trifluoroacetate as oxidants and additives.

- Reaction in solvents like 1,2-dichloroethane (DCE) or trifluorotoluene (TFT) at elevated temperatures (~110 °C).

- Reaction times typically around 24 hours.

-

- The method allows δ-C(sp^3)–H arylation or olefination on amino acid derivatives.

- Workup involves filtration through celite, washing with brine and water, drying over sodium sulfate, and purification by silica gel chromatography.

- This approach can be tailored to introduce bulky alkyl groups such as 2,4,4-trimethylpentan-2-yl via suitable coupling partners.

Multi-Step Coupling and Reductive Amination

Another synthetic strategy involves coupling carboxylic acid derivatives with amines followed by reductive amination to install the bulky alkyl substituent.

- Stepwise Synthesis:

- Starting from 3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanoic acid, acid–amine coupling is performed using coupling agents like T3P.

- The resulting amide is subjected to Boc deprotection.

- Reductive amination with pivalaldehyde introduces the 2,4,4-trimethylpentan-2-yl group onto the amine.

- Further reductive amination with paraformaldehyde can be used to modify the amino group if needed.

Synthesis via Benzotriazole Scaffold Intermediates

In some studies, derivatives related to this compound were synthesized through benzotriazole scaffolds.

- Method Highlights:

- Benzotriazole intermediates bearing the 2,4,4-trimethylpentan-2-yl substituent were prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- The final phenol derivatives were obtained after purification by column chromatography.

- This method provides excellent regioselectivity and yields under mild conditions.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Catalysts | Conditions | Advantages | Notes |

|---|---|---|---|---|

| Alkylation of Boc-protected 4-aminophenol | Boc anhydride, benzyl propiolate, Pd/C, H2 | Multi-step, room temp to mild heating | High selectivity, well-established | Requires protection/deprotection steps |

| Palladium-Catalyzed C–H Arylation/Olefination | Pd(OAc)2, L8 ligand, Ag2CO3, NaTFA, DCE/TFT | 110 °C, 24 h | Direct C–H functionalization, scalable | Complex catalyst system, long reaction time |

| Acid–Amine Coupling and Reductive Amination | T3P, pivalaldehyde, paraformaldehyde | Mild to moderate temperatures | Flexible introduction of bulky groups | Multi-step, requires purification steps |

| Benzotriazole Scaffold Synthesis | Cu catalyst, azides, alkynes | Mild, CuAAC reaction | Excellent regioselectivity, mild conditions | More specialized intermediates |

Detailed Research Findings

- The palladium-catalyzed δ-C(sp^3)–H arylation methods provide a modern, efficient approach to install bulky alkyl groups on amino acid derivatives, which can be adapted for phenol derivatives bearing amino groups.

- The multi-step coupling and reductive amination strategy allows precise installation of the 2,4,4-trimethylpentan-2-yl group on the amine functionality, facilitating the synthesis of complex amino phenols.

- The benzotriazole scaffold route, although more specialized, offers an alternative pathway with high regioselectivity and yields, useful for derivatives related to the target compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as diazotization followed by coupling with aromatic compounds to form azo dyes.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Iron powder, hydrochloric acid.

Substitution: Sodium nitrite, hydrochloric acid, aromatic compounds.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Azo dyes and other substituted aromatic compounds.

Applications De Recherche Scientifique

Biological Applications

1.1 Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated the compound's efficacy against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated a significant growth inhibition of these cells, with the compound exhibiting a lower GI50 value than standard chemotherapeutic agents like cisplatin and doxorubicin .

| Cell Line | GI50 (µM) | Standard Drug Comparison |

|---|---|---|

| HeLa | 8.12 ± 0.43 | Lower than cisplatin |

| MCF-7 | 3.18 ± 0.11 | Lower than doxorubicin |

1.2 Mechanism of Action

The mechanism of action appears to involve molecular interactions with key proteins involved in cancer progression, such as NEK kinases and TP53. In silico studies using molecular docking and density functional theory (DFT) calculations have shown promising binding affinities, suggesting that the compound may inhibit critical pathways in cancer cell proliferation .

Material Science Applications

2.1 Flame Retardant Properties

Another significant application of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol is in the development of flame retardant materials. Research has demonstrated that incorporating this compound into polymer matrices enhances their fire resistance properties. The synergistic effects observed when combined with other flame retardants indicate its potential for use in various industrial applications .

| Material Type | Flame Retardant Mechanism |

|---|---|

| Polymeric Substrates | Synergistic mixture enhances thermal stability |

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the amino group and the bulky trimethylpentane substituent. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .

Environmental Considerations

4.1 Emerging Contaminants

As a compound that may be released into the environment through various industrial processes, there is growing concern regarding its fate and transformation products in ecological systems. Studies are ongoing to assess its impact as an emerging contaminant and to develop analytical methods for detecting its presence in environmental samples .

Mécanisme D'action

The mechanism of action of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol depends on its specific application. For example, in its role as an antioxidant, the phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. The amino group can also participate in various biochemical pathways, interacting with enzymes and receptors.

Comparaison Avec Des Composés Similaires

4-(2,4,4-Trimethylpentan-2-yl)phenol (4-tert-Octylphenol)

- Structure: Lacks the amino group at position 2 but shares the tert-octyl substituent.

- Properties : Widely used as a surfactant and plasticizer. It exhibits a log Kow of ~4.3–4.8, indicating moderate lipophilicity .

- Key Difference: The absence of the amino group reduces its reactivity in biological systems compared to the target compound.

UV-329 (2-(Benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol)

4-Methyl-2-(2,4,4-trimethylpentan-2-yl)phenol

- Structure: Methyl group at position 4 instead of an amino group.

- Biological Activity : Found in Cyperus rotundus extracts, this compound demonstrated α-glucosidase inhibitory activity (IC50: ~383 µg/mL) via molecular docking, attributed to hydrophobic interactions with enzyme active sites .

- Key Difference: The methyl group reduces hydrogen-bonding capacity, limiting its binding affinity compared to the amino-substituted derivative.

Physicochemical Properties

| Compound | Molecular Weight | log Kow | Key Functional Groups |

|---|---|---|---|

| 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol | 249.37 g/mol | ~3.5–4.0* | -NH2, -OH, tert-octyl |

| 4-tert-Octylphenol | 206.32 g/mol | 4.3–4.8 | -OH, tert-octyl |

| UV-329 | 323.44 g/mol | 7.25 | Benzotriazole, -OH, tert-octyl |

| 4-Methyl-2-(tert-octyl)phenol | 220.35 g/mol | ~5.0–5.5 | -CH3, -OH, tert-octyl |

*Estimated based on substituent contributions.

Activité Biologique

2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological properties.

The biological activity of this compound can be attributed to its structural features:

- Phenolic Hydroxyl Group : This group can donate hydrogen atoms to neutralize free radicals, acting as an antioxidant and preventing oxidative damage.

- Amino Group : The amino group is involved in various biochemical pathways, allowing interaction with enzymes and receptors that are crucial for its biological effects.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit several key biological activities:

- Antioxidant Properties : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.

- Anticancer Activity : Studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

A significant study evaluated the anticancer potential of this compound against three human cancer cell lines:

- MDA-MB231 (breast cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The compound demonstrated varying degrees of cytotoxicity across these cell lines. Molecular docking studies suggested strong interactions with key proteins involved in apoptosis and cell cycle regulation .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB231 | 5.12 ± 0.22 |

| MCF-7 | 3.95 ± 0.18 |

| HeLa | 6.78 ± 0.45 |

These results indicate that the compound could serve as a potential lead in anticancer drug development.

In Silico Investigations

In silico studies have been conducted to further understand the interactions of the compound at a molecular level. Molecular dynamics simulations and density functional theory (DFT) calculations revealed that this compound has favorable binding affinities with targets such as p53 and caspases, which are critical in cancer therapy .

Additional Biological Activities

Beyond its anticancer properties, the compound has been investigated for other biological activities:

Q & A

Q. What are the optimized synthetic routes for 2-amino-4-(2,4,4-trimethylpentan-2-yl)phenol, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, reacting diketopyrrolopyrrole (DPP) derivatives with 4-(2,4,4-trimethylpentan-2-yl)phenol in the presence of Cs₂CO₃ as a base yields disubstituted products with up to 63% efficiency . Key factors include:

- Base selection : Strong bases like Cs₂CO₃ enhance nucleophilicity of the phenolic oxygen.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state.

- Temperature : Elevated temperatures (80–120°C) accelerate reaction kinetics but may promote side reactions.

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for purification.

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic proton shifts at δ 6.5–7.5 ppm for phenolic protons).

- FT-IR : Detect functional groups (e.g., O–H stretch at ~3200 cm⁻¹, N–H bend at ~1600 cm⁻¹).

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 236.18) .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic and optical properties of this compound?

Density functional theory (DFT) simulations at the B3LYP/6-311G(d,p) level can predict:

- Nonlinear optical (NLO) properties : Hyperpolarizability (β) values indicate potential for photonic applications.

- Charge distribution : Natural bond orbital (NBO) analysis reveals intramolecular charge transfer between the amino group and phenolic ring .

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, explaining shifts in UV-Vis spectra (e.g., λmax ~280 nm in ethanol) .

Q. What experimental strategies resolve contradictions in reported bioactivity data, such as antimicrobial efficacy?

Discrepancies in antimicrobial studies (e.g., against Mycobacterium tuberculosis) may arise from:

Q. How can substituent effects on the phenolic ring be systematically studied to enhance material properties?

- Structure-activity relationship (SAR) studies :

- High-throughput screening : Automated parallel synthesis and robotic assay platforms rapidly test derivatives for target properties (e.g., fluorescence quantum yield).

Q. What advanced spectroscopic techniques address ambiguities in characterizing tautomeric forms of this compound?

- Variable-temperature NMR : Monitor equilibrium between keto-enol tautomers (e.g., δ 12–14 ppm for enolic O–H).

- X-ray crystallography : Resolve solid-state conformation (e.g., dihedral angles between aromatic and alkyl groups) .

- Time-resolved fluorescence : Detect excited-state proton transfer dynamics (e.g., dual emission bands at 350 nm and 450 nm) .

Methodological Guidelines

- Synthetic protocols : Prioritize anhydrous conditions to prevent hydrolysis of the amino group.

- Data validation : Cross-reference experimental results (e.g., XRD, NMR) with computational predictions to identify outliers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.